

# LASSBio-2052 Demonstrates Efficacy in Hepatocellular Carcinoma Regardless of p53 Status

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## Compound of Interest

Compound Name: **LASSBio-2052**

Cat. No.: **B12360708**

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Rio de Janeiro, Brazil – The novel N-acylhydrazone derivative, **LASSBio-2052**, has shown significant antiproliferative activity against hepatocellular carcinoma (HCC) cells, demonstrating efficacy in both p53-wildtype and p53-null cell lines. Research indicates that the compound's mechanism of action, which involves the downregulation of the key cell cycle regulator FOXM1, leads to cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for a broad range of HCC patients.

**LASSBio-2052**, developed at the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, was tested against the p53-wildtype HepG2 and p53-null Hep3B human HCC cell lines. The compound inhibited the growth of both cell lines, with half-maximal inhibitory concentrations (IC50) of 18  $\mu$ M for HepG2 and 41  $\mu$ M for Hep3B cells. This indicates that while there is a degree of differential sensitivity, **LASSBio-2052** is effective against HCC cells independent of their p53 mutational status.

The primary mechanism of action of **LASSBio-2052** is the downregulation of Forkhead box protein M1 (FOXM1), a transcription factor crucial for the G2/M phase transition of the cell cycle.<sup>[1]</sup> Inhibition of FOXM1 by **LASSBio-2052** leads to a halt in the cell cycle at the G2/M checkpoint and subsequently induces programmed cell death, or apoptosis. This effect was observed in both p53-wildtype and p53-null HCC cells, highlighting a p53-independent pathway of action. The tumor suppressor protein p53 is known to negatively regulate FOXM1, and its absence in many aggressive cancers often leads to FOXM1 overexpression.<sup>[2][3][4][5]</sup> The

ability of **LASSBio-2052** to target a downstream effector of the p53 pathway provides a therapeutic window for tumors that have lost p53 function.

## Comparative Efficacy and Mechanism

The following table summarizes the in vitro efficacy of **LASSBio-2052** in p53-wildtype and p53-null HCC cell lines.

Cell Line	p53 Status	LASSBio-2052 IC50	Key Mechanistic Finding
HepG2	Wild-type	18 $\mu$ M	Downregulation of FOXM1, G2/M arrest, Apoptosis
Hep3B	Null	41 $\mu$ M	Downregulation of FOXM1, G2/M arrest, Apoptosis

While **LASSBio-2052** shows efficacy in both cell lines, the lower IC50 value in p53-wildtype HepG2 cells may suggest a potential synergistic effect where both p53 and **LASSBio-2052** contribute to the downregulation of FOXM1. In p53-null Hep3B cells, the antiproliferative effect is maintained, underscoring the compound's direct or alternative pathways to FOXM1 inhibition.

## Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the efficacy of **LASSBio-2052**.

### Cell Viability Assay (MTT Assay)

Hepatocellular carcinoma cells (HepG2 and Hep3B) were seeded in 96-well plates and treated with varying concentrations of **LASSBio-2052** for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm to determine cell viability and calculate the IC50 values.

## Cell Cycle Analysis

Cells were treated with **LASSBio-2052** for 48 hours, harvested, and fixed in ethanol. The fixed cells were then treated with RNase A and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

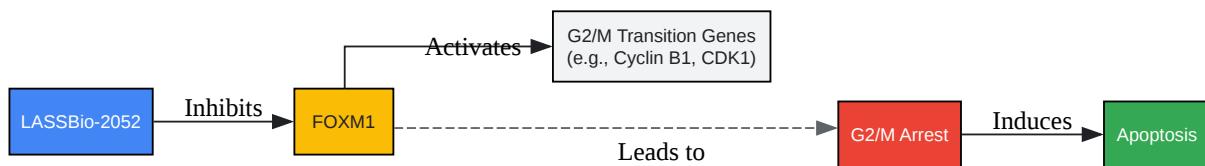
## Apoptosis Assay

Apoptosis was assessed by quantifying the sub-G1 cell population via flow cytometry.

Following treatment with **LASSBio-2052** for 48 hours, cells were harvested, fixed, and stained with propidium iodide as described for cell cycle analysis. The sub-G1 peak, representing apoptotic cells with fragmented DNA, was quantified.

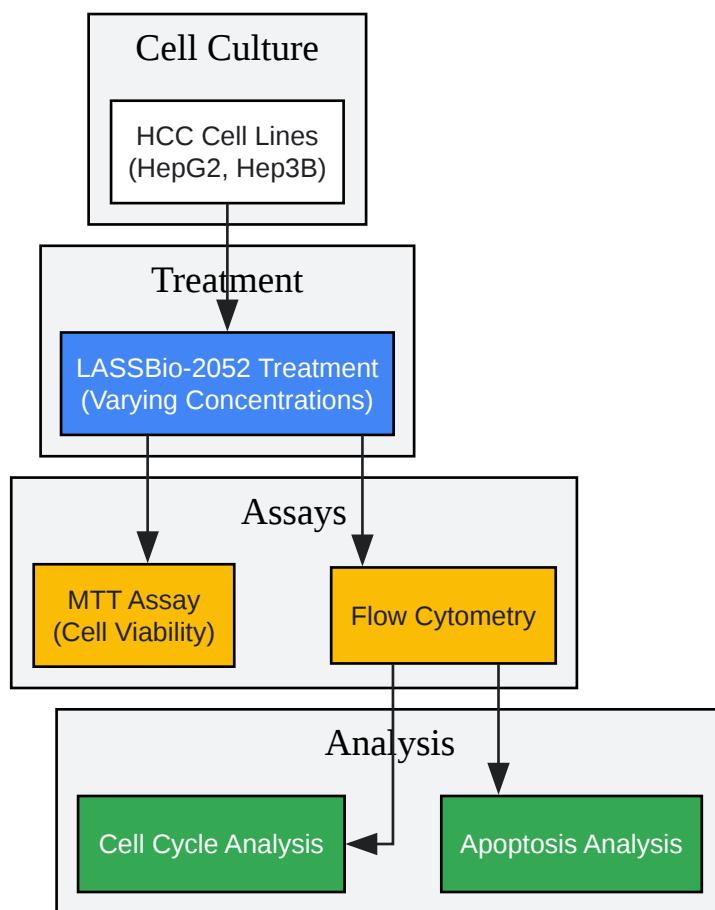
## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of **LASSBio-2052** and the general experimental workflow.



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Caption: **LASSBio-2052** signaling pathway in HCC cells.



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Caption: General experimental workflow for evaluating **LASSBio-2052**.

## Comparison with Current HCC Therapies

The current standard of care for advanced HCC includes multi-kinase inhibitors like sorafenib and lenvatinib, as well as immune checkpoint inhibitor combinations such as atezolizumab plus bevacizumab.<sup>[6]</sup> These therapies have shown modest improvements in overall survival. However, drug resistance and adverse effects remain significant challenges.

**LASSBio-2052**, as an N-acylhydrazone derivative, represents a distinct chemical class with a targeted mechanism of action. Its ability to induce cell cycle arrest and apoptosis in a manner that is not strictly dependent on p53 status offers a potential advantage, as p53 mutations are common in HCC and contribute to chemoresistance. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of **LASSBio-2052** in comparison to and in

combination with existing HCC treatments. The development of agents with novel mechanisms of action like **LASSBio-2052** is crucial for expanding the therapeutic arsenal against this challenging disease.

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